5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of the benzodioxole moiety and the ethoxy group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 6-ethoxy-1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or other substituents are replaced by different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Various substituted thiazolidine derivatives, depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits potential biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.
Medicine: The compound has been investigated for its potential use in the treatment of metabolic disorders, such as diabetes, due to its ability to modulate glucose and lipid metabolism.
Industry: It can be used as a building block in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, including peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism.
Pathways Involved: By modulating the activity of PPARs, the compound can influence several metabolic pathways, leading to improved insulin sensitivity, reduced inflammation, and enhanced lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar applications in the treatment of diabetes.
Troglitazone: An older thiazolidinedione compound that was withdrawn from the market due to safety concerns.
Uniqueness
5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione stands out due to its unique structural features, such as the presence of the benzodioxole moiety and the ethoxy group, which contribute to its distinct chemical and biological properties. These features may enhance its potential as a therapeutic agent and provide opportunities for further research and development.
Properties
Molecular Formula |
C13H11NO5S |
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Molecular Weight |
293.3 g/mol |
IUPAC Name |
(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H11NO5S/c1-2-17-8-5-10-9(18-6-19-10)3-7(8)4-11-12(15)14-13(16)20-11/h3-5H,2,6H2,1H3,(H,14,15,16)/b11-4- |
InChI Key |
BLIYNBNXBQBXPC-WCIBSUBMSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C\3/C(=O)NC(=O)S3)OCO2 |
SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OCO2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OCO2 |
Origin of Product |
United States |
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